4-Bromo-3,5-dimethoxypyridine
Overview
Description
4-Bromo-3,5-dimethoxypyridine is a chemical compound with the CAS Number: 1033610-45-5 . It has a molecular weight of 218.05 and its IUPAC name is this compound . It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a three-stage process . The first stage involves the reaction of 3,5-dimethoxypyridine with n-butyllithium in tetrahydrofuran and cyclohexane at -78 - 20℃ for about 5 minutes . The second stage involves the addition of bromine to the reaction mixture . The final stage involves quenching the reaction with 10% sodium thiosulfate (aq) and extracting with ethyl acetate .Molecular Structure Analysis
The molecular formula of this compound is C7H8BrNO2 . The InChI code is 1S/C7H8BrNO2/c1-10-5-3-9-4-6 (11-2)7 (5)8/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Nitration Reactions
4-Bromo-3,5-dimethoxypyridine is involved in unique nitration reactions. In a study, it was shown that nitration of 3-bromo-5-methoxypyridine-N-oxide yields a 6-nitro derivative as the sole reaction product, contrasting with other derivatives that yield 4-nitro compounds (Hertog, Ammers, & Schukking, 2010).
Synthesis of Complex Compounds
This compound is used in the synthesis of complex chemical compounds. For instance, it's a key intermediate in the production of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl. This process involves multiple steps including bromination, electrophilic substitution, and oxidation, showcasing its versatility in organic synthesis (Yu-yan, 2004).
Bromination Studies
In another study focusing on bromination, 2,4-Dihydroxypyridine and its derivatives, including 2,4-diethoxypyridine, were brominated. The results indicated that bromine enters the 3-position in the first three substances, while for 2,4-diethoxypyridine, the 5-bromo derivative is formed. This highlights the compound's role in understanding bromination patterns in related chemical structures (Kolder & Hertog, 2010).
Molecular Structure Studies
The molecular structure of related compounds, such as 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydropyrimidin-2-one, was studied. This research used spectroscopy and X-ray diffraction, which could be informative for understanding the structural properties of this compound and its derivatives (Martins et al., 1998).
Synthesis of Bromodomain Ligands
Research into the synthesis of bromodomain ligands involved the use of 3,5-dimethylisoxazole, a molecule similar to this compound. This study highlights the potential of such compounds in the development of inhibitors for histone-bromodomain interaction, a crucial area in epigenetic regulation (Hewings et al., 2011).
Development of Novel Pyridine Derivatives
A study involving the Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine led to the creation of novel pyridine derivatives. These derivatives, related to this compound, showed potential as chiral dopants for liquid crystals and exhibited various biological activities, demonstrating the diverse applications of brominated pyridines (Ahmad et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3,5-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-9-4-6(11-2)7(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEQDTASUOQIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731252 | |
Record name | 4-Bromo-3,5-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033610-45-5 | |
Record name | 4-Bromo-3,5-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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